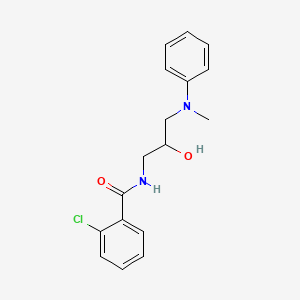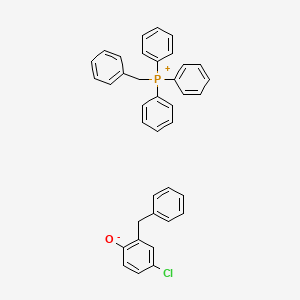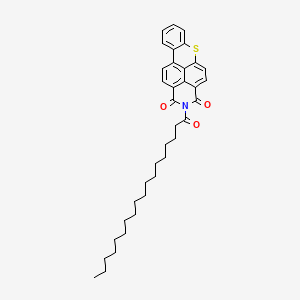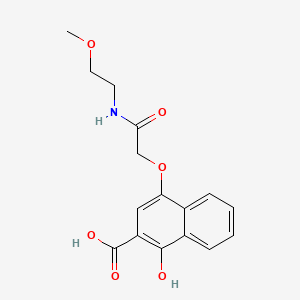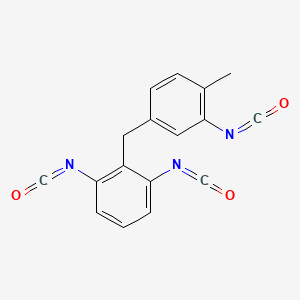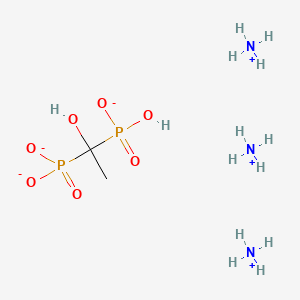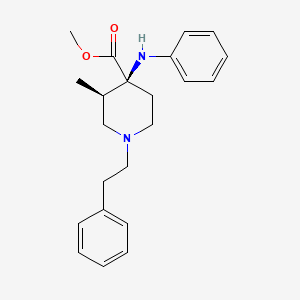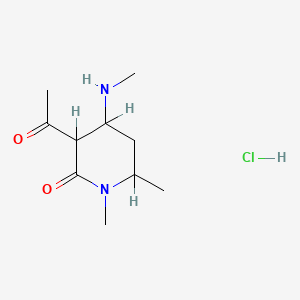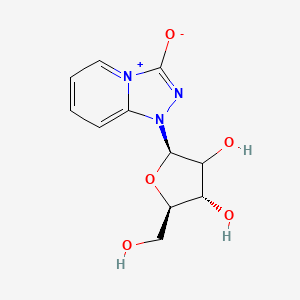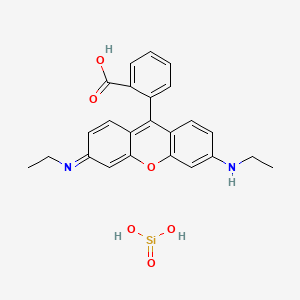
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-, silicate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 306-403-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of EINECS 306-403-0 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the selection of appropriate starting materials, reagents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and quality of the final product .
Industrial Production Methods: In industrial settings, the production of EINECS 306-403-0 is scaled up to meet commercial demands. This involves the use of large-scale reactors and advanced process control systems. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions: EINECS 306-403-0 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its applications in different scientific fields .
Common Reagents and Conditions: Common reagents used in the reactions of EINECS 306-403-0 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired products .
Major Products Formed: The major products formed from the reactions of EINECS 306-403-0 depend on the specific reaction conditions and reagents used. These products are often intermediates or final compounds used in various applications .
Wissenschaftliche Forschungsanwendungen
EINECS 306-403-0 has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex molecules and as a reagent in various chemical reactions. In biology, it is employed in studies related to cellular processes and molecular interactions. In medicine, EINECS 306-403-0 is investigated for its potential therapeutic effects and as a diagnostic tool. Additionally, it has industrial applications in the production of materials and chemicals .
Wirkmechanismus
The mechanism of action of EINECS 306-403-0 involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects. The exact mechanism of action depends on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
EINECS 306-403-0 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups but differ in their reactivity, stability, and applications. Some of the similar compounds include those listed in the EINECS inventory with comparable molecular structures and properties .
Conclusion
EINECS 306-403-0 is a versatile compound with significant scientific research applications. Its preparation methods, chemical reactions, and mechanism of action make it a valuable tool in various fields, including chemistry, biology, medicine, and industry. By comparing it with similar compounds, its unique properties and potential can be better understood.
Eigenschaften
CAS-Nummer |
97171-85-2 |
|---|---|
Molekularformel |
C24H24N2O6Si |
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
dihydroxy(oxo)silane;2-[3-(ethylamino)-6-ethyliminoxanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C24H22N2O3.H2O3Si/c1-3-25-15-9-11-19-21(13-15)29-22-14-16(26-4-2)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-4(2)3/h5-14,25H,3-4H2,1-2H3,(H,27,28);1-2H |
InChI-Schlüssel |
JXQAXVDNJFZRQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=CC2=C(C=C1)C(=C3C=CC(=NCC)C=C3O2)C4=CC=CC=C4C(=O)O.O[Si](=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


